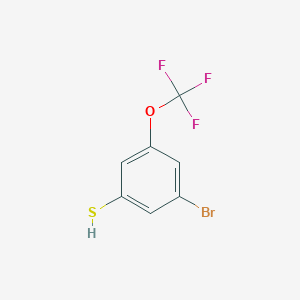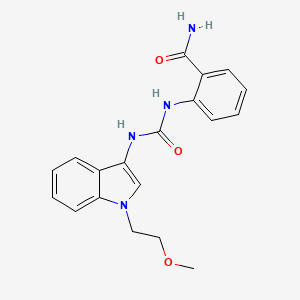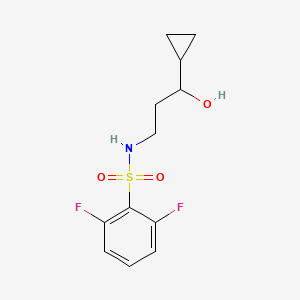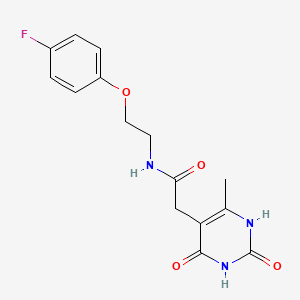![molecular formula C12H19NO5 B2430146 Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid CAS No. 1273566-32-7](/img/structure/B2430146.png)
Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid is a complex chemical compound It plays significant roles in various scientific applications, particularly due to its unique structure and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid can be synthesized through a series of organic reactions. The synthesis typically begins with a precursor compound, followed by a series of steps involving protection, ring-closing reactions, and functional group transformations. Key reaction conditions often involve specific temperature controls, pH adjustments, and the use of catalysts to optimize yields.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow reactors or large-scale batch processes. These methods ensure that the compound is produced in sufficient quantities for research and application purposes, while maintaining high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's functional groups and enhancing its reactivity for various applications.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium azide). Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to ensure the desired products are obtained with high yield and purity.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols. Substitution reactions can introduce new functional groups, further diversifying the compound's chemical portfolio.
Applications De Recherche Scientifique
Chemistry: In the field of chemistry, Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid serves as a versatile intermediate in the synthesis of complex molecules. It is often used in the development of new catalysts, ligands, and materials with unique properties.
Biology: Biologically, this compound is explored for its potential as a pharmacophore—a part of a molecule responsible for its biological activity. Researchers investigate its interactions with various biomolecules, aiming to develop new drugs with improved efficacy and reduced side effects.
Medicine: In medicinal research, the compound is studied for its potential therapeutic applications, such as in the treatment of diseases like cancer and neurodegenerative disorders. Its unique structure allows for the design of molecules that can selectively target disease-causing proteins and pathways.
Industry: Industrially, this compound is used in the production of high-performance materials, such as polymers and coatings. These materials benefit from the compound's reactivity and stability, leading to improved performance characteristics.
Mécanisme D'action
The compound exerts its effects through specific molecular interactions and pathways. These interactions often involve binding to target proteins or enzymes, leading to changes in their activity. The molecular targets and pathways vary depending on the specific application, but common themes include inhibition of enzymatic activity, modulation of protein-protein interactions, and interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid stands out due to its unique structure and reactivity. Similar compounds might include other furo[2,3-c]pyrrole derivatives, each with distinct substituents and functional groups that affect their chemical behavior and applications.
List of Similar Compounds:Hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid derivatives
Tert-butoxycarbonyl (Boc)-protected amino acids
Other furo[2,3-c]pyrrole compounds with varying side chains and functional groups
There you have it! This compound's unique structural attributes and diverse applications make it a compelling subject for scientific research across multiple disciplines. Intrigued?
Propriétés
Numéro CAS |
1273566-32-7 |
|---|---|
Formule moléculaire |
C12H19NO5 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
(3R,3aR,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-4-7-8(10(14)15)6-17-9(7)5-13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m0/s1 |
Clé InChI |
ZMNHADCKOZUFOT-CIUDSAMLSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCC2C(=O)O |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OC[C@@H]2C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2C(C1)OCC2C(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide](/img/structure/B2430069.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2430070.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2430071.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2430073.png)

![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B2430079.png)
![2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2430080.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-cyanophenyl)sulfanyl]acetamide](/img/structure/B2430083.png)

![N-[4-[[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]amino]-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2430085.png)
